Enhanced CNS Drug-Likeness: Lipophilicity (LogP) of 1-(3-Chloro-5-fluorophenyl)ethanamine vs. Unsubstituted Analog
The 3-chloro-5-fluoro substitution pattern on the phenyl ring of 1-(3-chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4) significantly increases its lipophilicity relative to the unsubstituted 1-phenylethanamine. This is a key physicochemical determinant for passive diffusion across the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) drug candidates .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 3.20 |
| Comparator Or Baseline | 1-Phenylethanamine (unsubstituted): LogP ~1.5 |
| Quantified Difference | Increase of ~1.7 log units, representing a ~50-fold higher partition coefficient |
| Conditions | Computed value using standard cheminformatics algorithms; experimental validation recommended |
Why This Matters
This higher LogP value positions 1-(3-chloro-5-fluorophenyl)ethanamine as a more suitable starting point for CNS drug discovery than simpler analogs, reducing the need for additional lipophilic modifications later in lead optimization.
